molecular formula C10H11NOS2 B2853812 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034608-08-5

5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2853812
CAS No.: 2034608-08-5
M. Wt: 225.32
InChI Key: SBWKPQVQHNYPPJ-UHFFFAOYSA-N
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Description

5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by a bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile containing sulfur and nitrogen atoms.

    Functionalization: The thiophen-3-yl group is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the bicyclic core.

    Final Assembly: The final compound is obtained by coupling the functionalized bicyclic core with the thiophen-3-yl group under specific reaction conditions, such as the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-3-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (4-nitrophenyl)methyl ester

Uniqueness

Compared to similar compounds, 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of the thiophen-3-yl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKPQVQHNYPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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